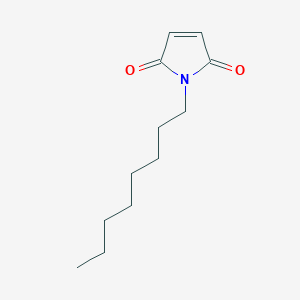

Octyl Maleimide

概述

描述

N-辛基马来酰亚胺是一种有机化合物,属于马来酰亚胺家族,其特征在于马来酰亚胺环的氮原子连接了一个辛基。该化合物以其在各种化学过程中的反应性和多功能性而闻名,使其成为有机合成和工业应用中宝贵的工具。

准备方法

合成路线和反应条件: N-辛基马来酰亚胺可以通过马来酸酐与辛胺反应,然后环化形成马来酰亚胺环来合成。反应通常涉及在合适的溶剂(如甲苯)中加热反应物,并在回流条件下进行。 所得产物然后通过重结晶或色谱法纯化 .

工业生产方法: N-辛基马来酰亚胺的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用连续流动反应器,以确保产品质量和产量一致。 反应条件经过优化,以最大限度地提高效率并减少副产物 .

化学反应分析

反应类型: N-辛基马来酰亚胺会发生各种化学反应,包括:

迈克尔加成: 与硫醇和胺等亲核试剂反应,形成硫醚和胺加合物。

狄尔斯-阿尔德反应: 与二烯烃发生环加成反应,形成环己烯衍生物。

取代反应: 会与卤素和其他亲电试剂发生取代反应

常用试剂和条件:

迈克尔加成: 通常在室温下,在三乙胺等碱的存在下进行。

狄尔斯-阿尔德反应: 在热条件下或使用路易斯酸催化剂进行。

主要产物:

硫醚和胺加合物: 由迈克尔加成反应形成。

环己烯衍生物: 由狄尔斯-阿尔德反应形成。

卤代马来酰亚胺: 通过取代反应产生

科学研究应用

N-辛基马来酰亚胺在科学研究中具有广泛的应用,包括:

5. 作用机理

N-辛基马来酰亚胺通过与目标分子中的亲核基团(如硫醇和胺)形成共价键来发挥其作用。这种反应性主要是由于马来酰亚胺环的亲电性质,这促进了亲核攻击。 所得加合物是稳定的,可以修饰蛋白质和其他生物分子的生物活性 .

类似化合物:

N-乙基马来酰亚胺: 结构相似,但有一个乙基而不是一个辛基。

N-苯基马来酰亚胺: 含有苯基,用于聚合物化学中合成高性能材料.

N-甲基马来酰亚胺: 具有甲基,用于有机合成中进行各种环加成反应.

N-辛基马来酰亚胺的独特性: N-辛基马来酰亚胺的独特性在于其较长的烷基链,这赋予了其更高的疏水性,并增强了其与脂质膜和蛋白质疏水区域相互作用的能力。 这种特性使其在需要膜渗透性和稳定性的应用中特别有用 .

总之,N-辛基马来酰亚胺是一种用途广泛的化合物,在各个科学领域都有重要的应用。其独特的化学性质和反应性使其成为有机合成、生物偶联和工业过程中的宝贵工具。

作用机制

N-Octylmaleimide exerts its effects through the formation of covalent bonds with nucleophilic groups, such as thiols and amines, in target molecules. This reactivity is primarily due to the electrophilic nature of the maleimide ring, which facilitates nucleophilic attack. The resulting adducts are stable and can modify the biological activity of proteins and other biomolecules .

相似化合物的比较

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of an octyl group.

N-Phenylmaleimide: Contains a phenyl group and is used in polymer chemistry for the synthesis of high-performance materials.

N-Methylmaleimide: Features a methyl group and is employed in organic synthesis for various cycloaddition reactions.

Uniqueness of N-Octylmaleimide: N-Octylmaleimide is unique due to its longer alkyl chain, which imparts increased hydrophobicity and enhances its ability to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in applications requiring membrane permeability and stability .

生物活性

Octyl Maleimide (N-Octylmaleimide) is an organic compound belonging to the maleimide family, characterized by its unique structure that includes an octyl group attached to the nitrogen atom of the maleimide ring. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial, analgesic, and antifungal applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic uses.

Chemical Structure:

- This compound has a molecular formula of C₁₃H₁₃N₁O₂ and a molecular weight of 219.25 g/mol.

Mechanism of Action:

- The primary mechanism involves a rapid reaction between thiols (from cysteine residues) and maleimides, resulting in the formation of thiosuccinimides. This reaction is crucial for bioconjugation techniques used in modifying proteins and peptides to enhance their stability and functionality.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to effectively inhibit various fungal pathogens by interfering with the biosynthesis of chitin and β(1,3)glucan, essential components of fungal cell walls. This inhibition leads to compromised cell integrity and eventual cell death .

Analgesic and Antifungal Properties

In addition to its antimicrobial effects, this compound has demonstrated analgesic properties in preclinical studies. Its potential as an antifungal agent is particularly noteworthy against pathogens such as Sclerotinia sclerotiorum and Botrytis cinerea, which are responsible for significant agricultural losses .

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways, gene expression, and metabolic processes. The compound's ability to form stable conjugates through Michael addition reactions allows it to be utilized in drug delivery systems and bioimaging applications .

Case Studies

-

Antifungal Efficacy Study:

A study evaluated the efficacy of this compound against Botrytis cinerea in vitro. Results showed a significant reduction in fungal growth at concentrations as low as 100 µg/mL, indicating its potential as a fungicide with lower toxicity compared to traditional agents . -

Bioconjugation Applications:

In a study focused on bioconjugation techniques, this compound was used to modify antibodies for targeted drug delivery. The resulting conjugates exhibited enhanced stability and specificity towards cancer cells, demonstrating promising results in preclinical models .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is relatively stable in physiological conditions, which may enhance its bioavailability. The compound's action is influenced by environmental pH; at neutral pH (7.0), the reaction rate with thiols is significantly accelerated compared to reactions with amines .

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. Preliminary studies indicate a favorable toxicity profile; however, further research is necessary to comprehensively evaluate its safety for clinical use.

Future Directions

Research into this compound continues to expand, particularly in exploring its potential applications in drug delivery systems and as a therapeutic agent in targeting specific cellular pathways. Ongoing studies aim to elucidate its full range of biological activities and optimize its use in clinical settings.

属性

IUPAC Name |

1-octylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-91-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60333583 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-76-6 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []

A: this compound (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]

A: this compound plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between this compound and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []

A: Research shows that this compound can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, this compound spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the this compound and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。